

2-Methoxy-3-(trifluoromethyl)benzoic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methoxy-3-(trifluoromethyl)benzoic acid
Cat. No.:	B3022589

[Get Quote](#)

An In-Depth Technical Guide to **2-Methoxy-3-(trifluoromethyl)benzoic Acid**

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2-Methoxy-3-(trifluoromethyl)benzoic acid**, a key building block in modern medicinal chemistry and materials science. We will explore its chemical properties, synthesis, analytical characterization, and applications, with a focus on the causal relationships behind its utility in research and development. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Scaffolds

2-Methoxy-3-(trifluoromethyl)benzoic acid (CAS No: 119692-41-0) is a substituted aromatic carboxylic acid that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.^[1] Its structure is characterized by the presence of a carboxylic acid, a methoxy group, and a trifluoromethyl group on a benzene ring. This specific arrangement of functional groups imparts unique physicochemical properties that are highly sought after in drug design and the development of advanced materials.

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic

stability, binding affinity, and bioavailability of drug candidates.[\[2\]](#) The strategic placement of the methoxy (-OCH₃) group, a hydrogen bond acceptor and a group that can influence conformation, further expands the chemical space accessible from this scaffold. This guide will delve into the practical aspects of utilizing this valuable compound.

Chemical and Physical Properties


A comprehensive understanding of a compound's physical properties is fundamental to its application in synthesis and formulation. The properties of **2-Methoxy-3-(trifluoromethyl)benzoic acid** are summarized in the table below.

Property	Value	Source
CAS Number	119692-41-0	[1]
Molecular Formula	C ₉ H ₇ F ₃ O ₃	[1] [3]
Molecular Weight	220.15 g/mol	[1]
Physical Form	Solid	[4]
Melting Point	Not explicitly available, but similar compounds melt in the 100-115 °C range.	[4]
Boiling Point	Not explicitly available, but similar compounds boil above 240 °C.	[4]
Solubility	Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane.	Inferred from general chemical principles.
pKa	Estimated to be in the range of 3-4 due to the electron-withdrawing trifluoromethyl group.	Inferred from general chemical principles.

Synthesis and Purification

While a specific, detailed synthesis for **2-Methoxy-3-(trifluoromethyl)benzoic acid** is not readily available in the provided search results, a plausible and common synthetic route in organic chemistry would involve the ortho-metallation of 1-methoxy-2-(trifluoromethyl)benzene, followed by carboxylation. This strategy allows for the regioselective introduction of the carboxylic acid group.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to **2-Methoxy-3-(trifluoromethyl)benzoic acid**.

Step-by-Step Synthesis Protocol (Hypothetical)

- Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-methoxy-2-(trifluoromethyl)benzene and anhydrous tetrahydrofuran (THF).
- Ortho-Metalation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) is added dropwise, and the reaction is stirred for 2-3 hours at this temperature. The

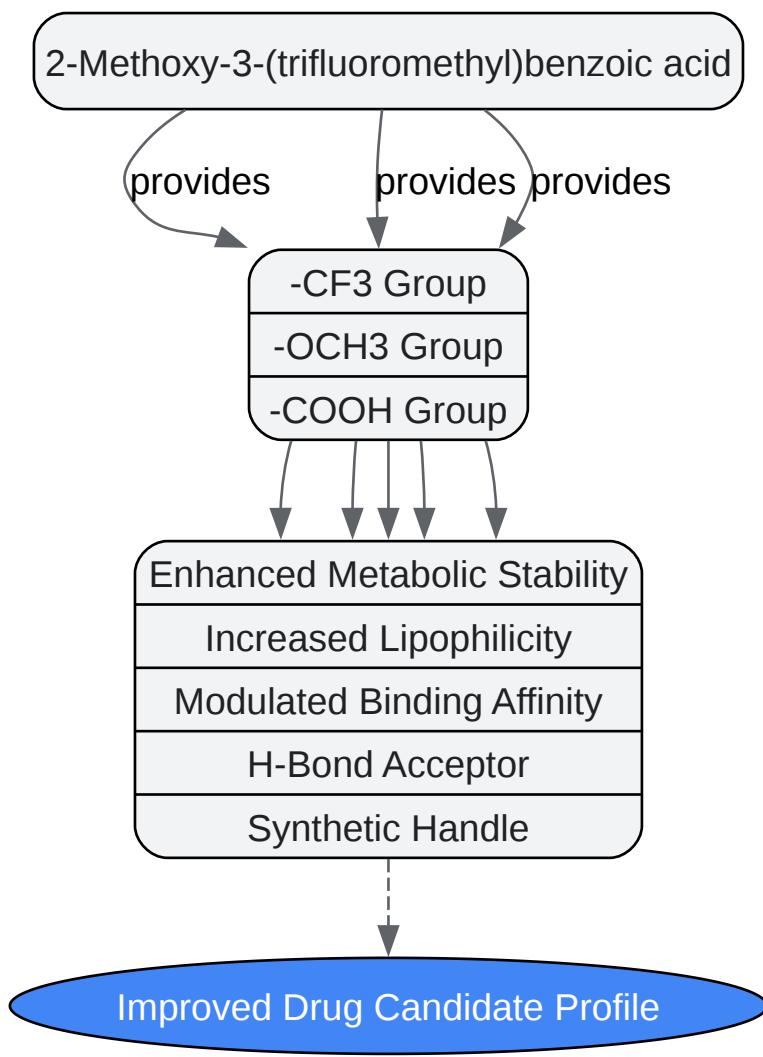
methoxy group directs the lithiation to the ortho position.

- **Carboxylation:** Carbon dioxide gas is bubbled through the solution for 1-2 hours. The reaction is allowed to slowly warm to room temperature.
- **Workup and Extraction:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The pH is adjusted to ~2 with dilute hydrochloric acid. The aqueous layer is extracted three times with ethyl acetate.
- **Purification:** The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

Technique	Expected Results
¹ H NMR	Signals corresponding to the methoxy protons (singlet, ~3.9-4.1 ppm), aromatic protons (multiplets, ~7.0-8.0 ppm), and the carboxylic acid proton (broad singlet, >10 ppm).
¹³ C NMR	Resonances for the carboxylic carbon (~165-170 ppm), aromatic carbons (including the carbon attached to the CF ₃ group, which will appear as a quartet), and the methoxy carbon (~55-60 ppm).
¹⁹ F NMR	A singlet for the -CF ₃ group.
Mass Spectrometry (MS)	The molecular ion peak [M] ⁺ or [M-H] ⁻ corresponding to the calculated molecular weight (220.15 g/mol).[3]
Infrared (IR) Spectroscopy	Characteristic absorptions for the O-H stretch of the carboxylic acid (~2500-3300 cm ⁻¹ , broad), the C=O stretch (~1700 cm ⁻¹), and C-F stretches (~1100-1300 cm ⁻¹).
HPLC	A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used.


Applications in Research and Development

The true value of **2-Methoxy-3-(trifluoromethyl)benzoic acid** lies in its application as a versatile building block.

Drug Discovery

The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates.[2] The presence of this group can enhance metabolic stability by blocking sites of oxidation and increase lipophilicity, which can improve membrane permeability.[2] The carboxylic acid functional group serves as a convenient handle for further chemical

modifications, such as the formation of amides, esters, and other derivatives. This allows for the exploration of a wide range of chemical space in the search for new therapeutic agents. For instance, this acid can be a precursor for enzyme inhibitors or receptor modulators in various disease areas, from oncology to metabolic disorders.[\[5\]](#)

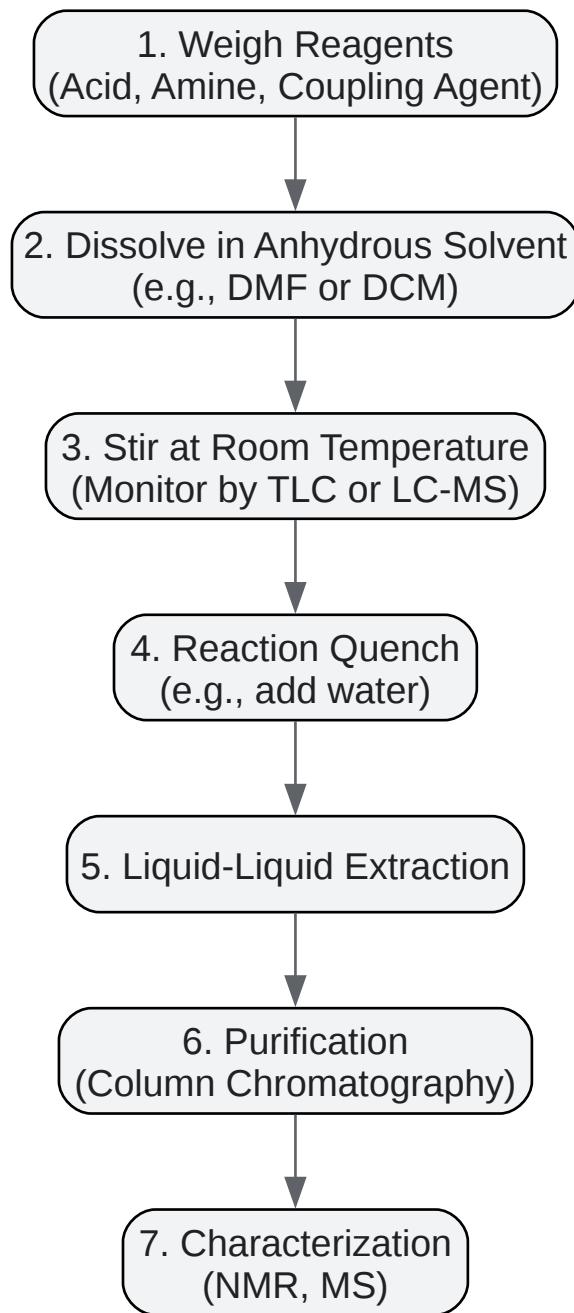
[Click to download full resolution via product page](#)

Caption: Influence of functional groups on drug properties.

Materials Science

In materials science, fluorinated compounds are used to create materials with unique properties, such as high thermal stability and low surface energy. The rigid, aromatic core of **2**-

Methoxy-3-(trifluoromethyl)benzoic acid makes it a candidate for the synthesis of novel polymers and functional materials with tailored characteristics.


Safety, Handling, and Storage

As with any chemical, proper safety precautions are essential when handling **2-Methoxy-3-(trifluoromethyl)benzoic acid**. The following information is synthesized from safety data sheets of structurally similar compounds.

Hazard Category	Precautionary Measures	First Aid
Skin Irritation	Causes skin irritation.[6]	Wash with plenty of soap and water. If irritation persists, get medical advice.[6][7]
Eye Irritation	Causes serious eye irritation. [6]	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[6]
Respiratory Irritation	May cause respiratory irritation.[4][6]	Move person to fresh air. Call a poison center or doctor if you feel unwell.[6][7]
Handling	Wear protective gloves, clothing, and eye/face protection.[6][7] Use in a well-ventilated area or under a fume hood.[8] Avoid breathing dust.[7]	
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place.[7]	

Experimental Protocol: Amide Coupling

A common application of this compound is in amide bond formation, a cornerstone reaction in medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: General workflow for an amide coupling reaction.

Step-by-Step Amide Synthesis

- Reagents: To a solution of **2-Methoxy-3-(trifluoromethyl)benzoic acid** (1.0 eq) in dichloromethane (DCM) are added a primary or secondary amine (1.1 eq), a coupling agent such as EDC (1.2 eq), and a catalyst like HOBr (0.1 eq).
- Reaction: The mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel.

Conclusion

2-Methoxy-3-(trifluoromethyl)benzoic acid is a highly valuable and versatile building block for chemical synthesis. Its unique combination of functional groups allows for the creation of novel molecules with desirable properties for applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for its effective utilization in research and development.

References

- Autech Status. (2025, December 28). 2-Methyl-3-(trifluoromethyl)
- Australia Pacific LNG. (2016, May 26). SAFETY DATA SHEET: 2-(Trifluoromethyl)benzoic acid. [\[Link\]](#)
- PubChem. 2,4,5-Trifluoro-3-methoxybenzoic acid. [\[Link\]](#)
- Autech Status. Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D. [\[Link\]](#)
- UNEP. III Analytical Methods. [\[Link\]](#)
- PubChem. 2-Methyl-3-(trifluoromethyl)benzoic acid. [\[Link\]](#)
- PrepChem.com. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. [\[Link\]](#)
- PubChemLite. **2-methoxy-3-(trifluoromethyl)benzoic acid** (C₉H₇F₃O₃). [\[Link\]](#)
- PubChem. 3-(Trifluoromethyl)benzoic acid. [\[Link\]](#)
- Molecules. (2025, July 18).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-methoxy-3-(trifluoromethyl)benzoic acid (C9H7F3O3) [pubchemlite.lcsb.uni.lu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nbino.com [nbino.com]
- 6. fishersci.fi [fishersci.fi]
- 7. aplng.com.au [aplng.com.au]
- 8. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [2-Methoxy-3-(trifluoromethyl)benzoic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3022589#2-methoxy-3-trifluoromethyl-benzoic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com